Pyridine,3-ethynyl-5-(methylsulfonyl)-

Catalog No.
S13645172
CAS No.
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine,3-ethynyl-5-(methylsulfonyl)-

Product Name

Pyridine,3-ethynyl-5-(methylsulfonyl)-

IUPAC Name

3-ethynyl-5-methylsulfonylpyridine

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c1-3-7-4-8(6-9-5-7)12(2,10)11/h1,4-6H,2H3

InChI Key

KKYAPPXZWWFDND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C#C

Pyridine,3-ethynyl-5-(methylsulfonyl)- is a heterocyclic organic compound characterized by a pyridine ring substituted at the 3-position with an ethynyl group and at the 5-position with a methylsulfonyl group. Its molecular formula is C8_8H7_7NO2_2S, and it has a molecular weight of 181.21 g/mol. This compound exhibits unique electronic properties due to the presence of both the ethynyl and methylsulfonyl groups, making it suitable for various applications in medicinal chemistry and materials science .

, including:

  • Oxidation: This can lead to the formation of carbonyl compounds.
  • Reduction: It may yield piperidine derivatives.
  • Substitution: The compound can form various substituted pyridine derivatives.

The reactivity of Pyridine,3-ethynyl-5-(methylsulfonyl)- is influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-rich ethynyl group, which can participate in π-π interactions and hydrogen bonding.

Pyridine derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties. Pyridine,3-ethynyl-5-(methylsulfonyl)- may serve as a pharmacophore in drug design due to its ability to interact with biological targets. The ethynyl group allows for π-π stacking interactions with aromatic residues in proteins, while the methylsulfonyl group can engage in hydrogen bonding with polar amino acids, potentially modulating enzyme or receptor activity .

Several synthetic routes have been developed for Pyridine,3-ethynyl-5-(methylsulfonyl)-:

  • Aromatic Alkyne Annulation: This method involves using aromatic terminal alkynes and benzamides as nitrogen sources in the presence of cesium carbonate (Cs₂CO₃) within a solvent like sulfolane. This one-pot synthesis approach is notable for its efficiency and yield.
  • General Organic Synthesis Principles: Although specific industrial methods are not well-documented, large-scale synthesis typically focuses on optimizing reaction conditions for yield and purity while ensuring scalability.

Pyridine,3-ethynyl-5-(methylsulfonyl)- has several significant applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it valuable in drug development.
  • Materials Science: The compound's unique electronic properties render it suitable for use in organic electronics and optoelectronic devices.
  • Biological Research: It can be employed as a probe to investigate biological pathways involving pyridine derivatives.

Research into the interactions of Pyridine,3-ethynyl-5-(methylsulfonyl)- with various biological molecules is essential for understanding its mechanism of action. The compound's structure allows it to form specific interactions with enzymes and receptors, which could lead to diverse biological effects. These interactions may involve both hydrophobic and polar interactions due to the distinct functional groups present .

Pyridine,3-ethynyl-5-(methylsulfonyl)- can be compared with several similar compounds:

Compound NameKey FeaturesUniqueness
3-EthynylpyridineLacks the methylsulfonyl group; less polarSimpler structure; less reactivity due to absence of electron-withdrawing group
5-(Methylsulfonyl)pyridine-3-boronic acidContains a boronic acid moiety; used in cross-coupling reactionsUnique boronic acid functionality enhances reactivity in Suzuki reactions
Pyridine,3-ethynyl-5-(trifluoromethyl)-Substituted with trifluoromethyl group; higher electronegativityEnhanced lipophilicity and potential for different biological interactions
2-MethylpyridineMethyl substitution at the 2-position; basic properties similar to pyridineDifferent steric hindrance alters reactivity compared to 3-substituted pyridines

The uniqueness of Pyridine,3-ethynyl-5-(methylsulfonyl)- lies in its combination of ethynyl and methylsulfonyl groups, which provide distinct electronic and steric properties that enhance its versatility for

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

181.01974964 g/mol

Monoisotopic Mass

181.01974964 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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